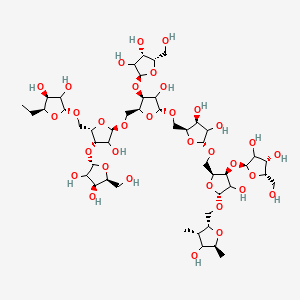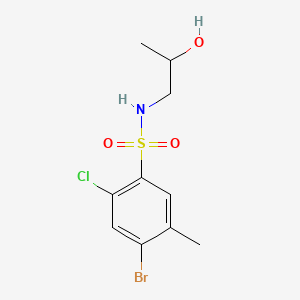
Arabinan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arabinan, also known as galactoarabinan, larch arabinogalactan, and larch gum, is a biopolymer consisting of arabinose and galactose monosaccharides . It is a major component of many gums, including gum arabic and gum ghatti . In plants, it functions as both an intercellular signaling molecule and a glue to seal plant wounds .
Synthesis Analysis
Arabinan is synthesized by enzymes involved in sugar metabolism . The enzymatically synthesized products of the reactions demonstrated that β-D-arabinofuranosyl-1-monophosphoryldecaprenol was an effective donor for two of the three potential arabinosyl transferases .Molecular Structure Analysis
The structure of arabinan is complex. It contains a galactan chain, with alternating 5-linked β-D-galactofuranosyl (Gal f) and 6-linked β-D-Gal f residues . The arabinan chains are attached to C-5 of some of the 6-linked Gal f residues . There are three major structural domains for arabinan .Chemical Reactions Analysis
Arabinan is degraded mainly by two hydrolytic enzymes, endo-arabinanase and α-L-arabinofuranosidase . These enzymes act synergistically and can completely hydrolyze arabinan .Physical And Chemical Properties Analysis
Arabinan is a complex polysaccharide and an integral part of the primary plant cell wall and middle lamella, contributing to cell wall mechanical strength and cell adhesion . The chemical composition and physical–chemical properties of cell walls are determinant of the biological function .科学的研究の応用
Arabinan isolated from the stems of Ephedra sinica has important biological activity, characterized by a branched structure and may provide insights into structure-activity relationships of biological polysaccharides (Xia et al., 2015).
An exo-arabinanase from Penicillium purpurogenum was studied for its ability to degrade arabinan, a component of pectin in lignocellulose, suggesting potential applications in biotechnological processes requiring acidic conditions (Mardones et al., 2015).
A structural investigation of arabinan from cabbage (Brassica oleracea var. capitata) showed that it is highly branched and similar to other seed pectins, providing insights into its potential applications in food and nutrition (Stevens & Selvendran, 1980).
A study on the synthesis of docosasaccharide arabinan motif from mycobacterial cell walls might facilitate the development of synthetic strategies for more complex arabinan, arabinogalactan, and arabinomycolate, which are important for medical research (Ishiwata & Ito, 2011).
Arabinan and galactan oligosaccharides were profiled using high-performance anion-exchange chromatography with pulsed amperometric detection, providing a method for routine analysis of pectin hydrolysates in plant cell wall materials and foods (Wefers & Bunzel, 2016).
The study of arabinan metabolism during seed development and germination in Arabidopsis revealed that arabinans may play a role as a storage reserve, impacting early seedling growth (Gomez et al., 2009).
An investigation of arabinan from grape juice suggested its composition and potential use in food and beverage applications (Villettaz et al., 1981).
作用機序
The mechanism of action of arabinan involves the hydrolytic activity of endo-arabinanase and α-L-arabinofuranosidase . These enzymes remove arabinose side chains, allowing endo-1,5-α-L-arabinanases to attack the glycosidic bonds of the arabinan backbone, releasing a mixture of arabinooligosaccharides and L-arabinose .
特性
IUPAC Name |
(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRGNLNINKWNE-OHCNJMNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arabinan | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




